3-(4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine 3-(4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1429417-64-0
VCID: VC13568012
InChI: InChI=1S/C10H10FN3O/c1-14-6-9(12)10(13-14)15-8-4-2-7(11)3-5-8/h2-6H,12H2,1H3
SMILES: CN1C=C(C(=N1)OC2=CC=C(C=C2)F)N
Molecular Formula: C10H10FN3O
Molecular Weight: 207.20 g/mol

3-(4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

CAS No.: 1429417-64-0

Cat. No.: VC13568012

Molecular Formula: C10H10FN3O

Molecular Weight: 207.20 g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine - 1429417-64-0

Specification

CAS No. 1429417-64-0
Molecular Formula C10H10FN3O
Molecular Weight 207.20 g/mol
IUPAC Name 3-(4-fluorophenoxy)-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C10H10FN3O/c1-14-6-9(12)10(13-14)15-8-4-2-7(11)3-5-8/h2-6H,12H2,1H3
Standard InChI Key UGDLWXOJWTVRJV-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC2=CC=C(C=C2)F)N
Canonical SMILES CN1C=C(C(=N1)OC2=CC=C(C=C2)F)N

Introduction

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been explored for several biological activities:

  • Antimicrobial Activity: Some pyrazole derivatives have shown potent growth inhibition against drug-resistant bacteria, such as Staphylococcus aureus and Acinetobacter baumannii .

  • Anticancer Activity: Pyrazoles have been found to exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for cancer therapy .

  • Antioxidant Activity: Certain pyrazole compounds have demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Synthesis and Characterization

The synthesis of pyrazole derivatives often involves condensation reactions or cyclization processes. Characterization techniques such as NMR, IR, and mass spectrometry are commonly used to determine the structure and purity of these compounds.

Synthesis MethodDescription
Condensation ReactionsInvolves the reaction of hydrazines with carbonyl compounds.
Cyclization ReactionsOften used to form the pyrazole ring from open-chain precursors.

Future Directions for 3-(4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Given the lack of specific data on 3-(4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, further research is needed to explore its synthesis, characterization, and potential biological activities. This could involve:

  • Synthesis Optimization: Developing efficient synthesis protocols to obtain the compound in high purity.

  • Biological Screening: Evaluating the compound for antimicrobial, anticancer, and other potential biological activities.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its biological properties.

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